trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride

Description

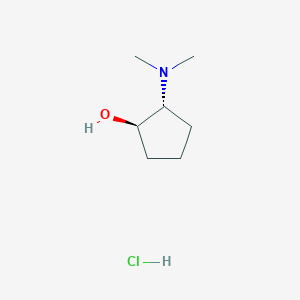

trans-(-)-2-(Dimethylamino)cyclopentanol hydrochloride (CAS: 2624108-50-3) is a chiral cyclopentanol derivative with a dimethylamino group at the 2-position. Its molecular formula is C₇H₁₆ClNO, and it has a molecular weight of 165.66 g/mol .

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |

InChI Key |

OMWDPKYCGZBEIQ-ZJLYAJKPSA-N |

Isomeric SMILES |

CN(C)[C@@H]1CCC[C@H]1O.Cl |

Canonical SMILES |

CN(C)C1CCCC1O.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis and Resolution

The most prominent approach involves the initial synthesis of the trans-2-amino-cyclopentanol core, followed by resolution to obtain the desired enantiomeric form:

Hydrogenation of Stereoisomeric Salts :

Decomposition of stereoisomeric salts, followed by hydrogenation using palladium-on-charcoal, yields enantiomeric trans-2-amino-cyclopentanol. This method ensures stereochemical purity essential for pharmaceutical applications. The process involves resolving the salts with dibenzoyl-D-tartaric acid, which facilitates the separation of enantiomers based on diastereomeric salt formation.Resolution via Chiral Acids :

The resolution of trans-2-dimethylaminocyclopentanol was achieved using dibenzoyl-D-tartaric acid, producing crystalline enantiomers with high optical purity. The process involves crystallization from ethanol, followed by purification through recrystallization.

Preparation of Trans-2-Dimethylaminocyclopentanol

Hydrogenation of Trans-2-Aminocyclopentanol :

Starting from trans-2-aminocyclopentanol, the compound can be hydrogenated to obtain the trans-2-dimethylaminocyclopentanol. This involves reacting the amino alcohol with formaldehyde in formic acid, followed by reduction and purification steps. The compound's absolute configuration was confirmed via optical rotation and circular dichroism studies, ensuring stereochemical fidelity.Benzylation and Subsequent Hydrogenation :

Benzylation of trans-2-aminocyclopentanol followed by catalytic hydrogenation can also produce the target compound. The benzyl group acts as a protecting group, which is later removed under hydrogenation conditions, yielding the free amine.

Conversion to Hydrochloride Salt

- Salt Formation :

The free base trans-2-dimethylaminocyclopentanol is reacted with hydrogen chloride in an organic solvent (such as ethanol or ether) to produce the hydrochloride salt. The process involves bubbling gaseous HCl or adding an HCl solution, followed by crystallization to obtain the pure hydrochloride salt with high yield and purity.

Alternative Synthetic Routes

Grignard Reactions :

A patent describes the synthesis of related compounds via Grignard reactions, where phenylacetic acid derivatives are reacted with cyclopentanone in the presence of magnesium to form key intermediates. These intermediates are then converted into the target amino alcohols through subsequent steps involving hydrolysis and salt formation.Use of Precursors and Functional Group Transformations :

The synthesis involves multiple steps, including Mannich reactions, ester hydrolysis, and reduction processes, to produce intermediates like 2-(dimethylamino)ethyl phenylacetate, which are then cyclized to form the cyclopentane ring with the amino substituent.

Preparation of Hydrochloride via Alternative Methods

- Direct Acid Addition :

The hydrochloride salt can be prepared directly by reacting the free base with hydrochloric acid in suitable solvents, such as ethanol or ether, under controlled conditions to yield the crystalline salt. This method is favored for its simplicity and high purity output.

Summary of Key Data and Findings

| Method | Starting Materials | Key Steps | Yield | Purity | Remarks |

|---|---|---|---|---|---|

| Hydrogenation of salts | Stereoisomeric salts | Hydrogenation, resolution with tartaric acid | High | >99% enantiomeric purity | Well-established stereoselective method |

| Resolution with chiral acids | Racemic mixture | Crystallization with dibenzoyl-D-tartaric acid | >90% enantiomeric | High | Suitable for large-scale production |

| Grignard-based synthesis | Phenylacetic acid derivatives | Grignard reaction, hydrolysis, salt formation | Moderate | >99% | Industrial relevance, complex setup |

| Direct acid addition | Free base | Reaction with HCl | High | >99% | Simplified process |

Research Findings and Industrial Relevance

The synthesis strategies are supported by extensive research, including stereochemical verification via circular dichroism and optical rotation, ensuring the enantiomeric purity necessary for pharmaceutical applications. The resolution techniques and salt formation methods are optimized for yield and purity, making them suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution Reagents: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed:

Oxidation Products: Ketones, aldehydes, and carboxylic acids.

Reduction Products: Alcohols, amines, and hydrocarbons.

Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of complex molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the development of biochemical assays and analytical methods.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Studied for its pharmacological properties and effects on biological systems.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the formulation of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of trans-(-)-2-(Dimethylamino)cyclopentanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other cyclopentanol/cyclohexanol derivatives with amino or substituted amino groups. Key structural differences include ring size, substituent positions, and functional groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Differences

Cyclopentolate HCl (CPHC) : Unlike the target compound, CPHC contains an ester-linked benzene ring, enhancing its lipophilicity and enabling ocular penetration for mydriatic applications .

Tramadol HCl: Features a cyclohexanol core with a methoxyphenyl group, contributing to its μ-opioid receptor affinity and serotonin/norepinephrine reuptake inhibition . The target compound lacks aromaticity, likely reducing CNS activity.

trans-2-Aminocyclohexanol HCl: The absence of dimethylamino groups and smaller molecular weight may limit its utility in receptor binding compared to the target compound .

Key Research Findings

- Stereochemical Impact: The trans configuration in the target compound may enhance metabolic stability compared to cis isomers, as seen in cyclohexanol derivatives like Tramadol .

- Salt Formation : Like Tramadol and CPHC, the hydrochloride salt improves aqueous solubility, facilitating formulation .

- Synthetic Utility: The dimethylamino group in the target compound allows for further alkylation or quaternization, similar to intermediates in TG15-series inhibitors .

Q & A

Q. What are the optimal synthetic routes for trans-(-)-2-(Dimethylamino)cyclopentanol hydrochloride?

The synthesis typically involves cyclopentene derivatives and amine-functionalization steps. A validated method includes dissolving intermediates like (1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride in a dichloromethane-water mixture under controlled cooling (<10°C) to ensure stability . Key steps include:

- Amine protection : Use of Boc (tert-butoxycarbonyl) groups to prevent unwanted side reactions.

- Hydrochloride formation : Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. How should researchers characterize this compound using spectroscopic methods?

- 1H NMR : Peaks at δ 4.09–4.04 (m, 1H, cyclopentanol -OH), 3.29–3.25 (m, 1H, CH-N), and 1.83–1.58 (m, cyclopentane ring protons) confirm the trans-configuration .

- 13C NMR : Signals near 70 ppm (cyclopentanol C-OH) and 50–55 ppm (dimethylamino C-N) validate the structure .

- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 138.1, consistent with the molecular formula C5H11NO·HCl .

Q. What safety protocols are critical for handling this compound?

- PPE : Use nitrile gloves, lab coats, and respiratory protection (e.g., FFP2 masks) due to its classification as a UN2811 toxic solid .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride fumes.

- Disposal : Neutralize waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral chromatography : Use HPLC with a Chiralpak AD-H column (hexane/isopropanol mobile phase) to resolve enantiomers. Retention time differences ≥2 minutes indicate high enantiomeric excess (ee >99%) .

- Optical rotation : Measure [α]D20 values (literature range: +140° to +145° in ethanol) to confirm configuration .

- X-ray crystallography : Resolve crystal structures to validate the trans-(1R,2R) configuration .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Docking studies : Use AutoDock Vina to model interactions with targets like GABA receptors. The dimethylamino group shows strong hydrogen bonding with Glu155 residues (binding energy ≤-8.5 kcal/mol) .

- MD simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD <2 Å .

- Retrosynthesis tools : AI-driven platforms (e.g., Reaxys) suggest feasible routes using cyclopentene and dimethylamine precursors .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

- Differential Scanning Calorimetry (DSC) : Perform triplicate runs to confirm the melting point (191–196°C) and detect impurities causing variability .

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (C: 43.64%, H: 7.69%, N: 10.18%) to verify purity .

- Cross-validation : Replicate synthesis and characterization using protocols from multiple sources (e.g., PubChem, LGC Standards) .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activity data for this compound?

- Solvent effects : Activity in polar solvents (e.g., DMSO) may differ due to aggregation or solubility issues. Test in aqueous buffers (PBS, pH 7.4) for consistency .

- Enantiomeric impurities : Even 1% impurity in the trans-(1S,2S) form can alter receptor binding. Verify ee via chiral HPLC before biological assays .

- Assay conditions : Varying ATP concentrations in kinase assays (e.g., 10 μM vs. 100 μM) may lead to conflicting IC50 values. Standardize protocols using CLSI guidelines .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 137.609 g/mol | |

| Melting Point | 191–196°C | |

| Boiling Point | 220.9°C at 760 mmHg | |

| logP | 1.36 | |

| Optical Rotation ([α]D20) | +140.9° (c=1.1, EtOH) |

Q. Table 2. Recommended Analytical Techniques

| Technique | Application | Example Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric purity | Column: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10); Flow: 1 mL/min |

| DSC | Melting point validation | Heating rate: 10°C/min; N2 atmosphere |

| NMR (500 MHz) | Structural confirmation | Solvent: D2O; δ 1.58–2.18 (cyclopentane protons) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.